Cas no 305347-98-2 (3-(1-butyl-1H-1,3-benzodiazol-2-yl)propan-1-ol)

3-(1-Butyl-1H-1,3-benzodiazol-2-yl)propan-1-ol is a benzimidazole derivative characterized by its unique structural framework, combining a butyl-substituted benzodiazole moiety with a propanol side chain. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate for biologically active molecules. The presence of the hydroxyl group enhances its solubility in polar solvents, facilitating further functionalization. Its benzimidazole core contributes to stability and may impart ligand properties for coordination chemistry. The butyl group offers lipophilicity, balancing solubility and reactivity. This compound is suitable for applications requiring tailored heterocyclic scaffolds with modifiable reactivity.
3-(1-butyl-1H-1,3-benzodiazol-2-yl)propan-1-ol structure
305347-98-2 structure
Product Name:3-(1-butyl-1H-1,3-benzodiazol-2-yl)propan-1-ol
CAS No:305347-98-2
MF:C14H20N2O
MW:232.321403503418
CID:6235819
PubChem ID:2884771
Update Time:2025-05-21

3-(1-butyl-1H-1,3-benzodiazol-2-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(1-butyl-1H-1,3-benzodiazol-2-yl)propan-1-ol
    • AKOS001138346
    • 305347-98-2
    • SMSF0013407
    • F0783-0032
    • HMS1373O03
    • CCG-115350
    • CBMicro_009981
    • ChemDiv2_001719
    • BIM-0010117.P001
    • Z57085705
    • 3-(1-butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol
    • 3-(1-butylbenzimidazol-2-yl)propan-1-ol
    • EU-0015779
    • CB12858
    • Inchi: 1S/C14H20N2O/c1-2-3-10-16-13-8-5-4-7-12(13)15-14(16)9-6-11-17/h4-5,7-8,17H,2-3,6,9-11H2,1H3
    • InChI Key: RGWOPEVAGWCRTP-UHFFFAOYSA-N
    • SMILES: OCCCC1=NC2C=CC=CC=2N1CCCC

Computed Properties

  • Exact Mass: 232.157563266g/mol
  • Monoisotopic Mass: 232.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 38Ų

3-(1-butyl-1H-1,3-benzodiazol-2-yl)propan-1-ol Pricemore >>

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Additional information on 3-(1-butyl-1H-1,3-benzodiazol-2-yl)propan-1-ol

3-(1-butyl-1H-1,3-benzodiazol-2-yl)propan-1-ol: A Comprehensive Overview

The compound 3-(1-butyl-1H-1,3-benzodiazol-2-yl)propan-1-ol, with the CAS number 305347982, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of benzodiazole derivatives, which are known for their unique electronic properties and versatile applications. In this article, we will delve into the structural characteristics, synthesis methods, and potential applications of this compound, while incorporating the latest research findings to provide a comprehensive understanding.

The molecular structure of 3-(1-butyl-1H-1,3-benzodiazol-2-yl)propan-1-ol comprises a benzodiazole ring system fused with a butyl group and a hydroxymethyl chain. The benzodiazole moiety is a heterocyclic aromatic system consisting of a benzene ring fused to a diazole ring. This structure endows the compound with unique optical and electronic properties, making it suitable for various applications in optoelectronics and sensing technologies. Recent studies have highlighted the importance of substituent effects on the electronic properties of benzodiazole derivatives, with the butyl group in this compound playing a crucial role in modulating its reactivity and solubility.

The synthesis of 3-(1-butyl-1H-1,3-benzodiazol-2-y)l)propan-1-ol typically involves multi-step organic reactions. One common approach is the condensation of o-amino phenol derivatives with carbonyl compounds under specific reaction conditions. The introduction of the butyl group and hydroxymethyl chain requires careful control over reaction parameters to ensure high yield and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and enhancing scalability.

In terms of applications, benzodiazole derivatives have found extensive use in fluorescence sensing due to their strong emission properties. The hydroxymethyl group in this compound can act as a reactive site for further functionalization, enabling its use as a precursor for more complex molecules. For instance, researchers have explored its potential as a building block for constructing supramolecular assemblies and stimuli-responsive materials. These findings underscore the importance of understanding the interplay between molecular structure and functional properties.

The electronic properties of benzodiazole derivatives make them promising candidates for organic electronics. The conjugated π-system in this compound facilitates efficient charge transport, which is critical for devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent studies have demonstrated that substituent effects can significantly influence device performance, with the butyl group in this compound contributing to improved charge mobility and stability.

In addition to its electronic applications, benzodiazole derivatives have also shown potential in biomedical fields. The hydroxymethyl group in this compound can serve as a site for bioconjugation, enabling its use in drug delivery systems and biosensors. Researchers have explored its ability to interact with biological molecules such as proteins and nucleic acids, paving the way for innovative therapeutic strategies.

The development of novel synthetic methods has been a focal point in recent research on benzodiazole derivatives. Green chemistry approaches, such as catalytic cross-coupling reactions and microwave-assisted synthesis, have been employed to enhance reaction efficiency while minimizing environmental impact. These advancements not only improve the scalability of production but also contribute to the sustainability of chemical manufacturing.

In conclusion, 3-(1-butyl

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